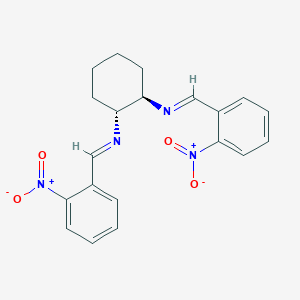
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely used in scientific research due to its unique properties and potential applications in the field of medicine.
作用機序
The mechanism of action of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the regulation of pH in the body. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of using 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and can be used to study the mechanisms involved in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells and can cause side effects such as liver damage.
将来の方向性
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms involved in the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a unique chemical compound that has potential applications in the field of medicine. Its potent anti-cancer properties and ability to inhibit the activity of enzymes involved in inflammation and autoimmune diseases make it an attractive compound for scientific research. However, its potential toxicity and limitations in lab experiments must also be considered. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with ethoxyethanol in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as sodium hydride. This reaction results in the formation of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide.
科学的研究の応用
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is in the study of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of inflammation and autoimmune diseases.
特性
製品名 |
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H17NO3S2 |
分子量 |
311.4 g/mol |
IUPAC名 |
4-ethoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
InChIキー |
YLNSAEFQOBRNBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288047.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288049.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)

![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)